molecular formula C7H10N2O5S B13206151 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B13206151
M. Wt: 234.23 g/mol
InChI Key: YQLKISWASOZWSP-UHFFFAOYSA-N
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Description

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is a high-purity small molecule offered for life sciences research. This compound features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological activities and its role as a bioisostere for carbonyl functions like carboxylic acids and esters . The molecular formula is C8H11NO5S and it has a molecular weight of 233 Da . Derivatives of the 1,3,4-oxadiazole class have demonstrated a broad spectrum of pharmacological properties in scientific literature, including antibacterial, anticancer, antiviral, and antioxidant activities . This specific structure, with its methanesulfonylpropan-2-yl substituent and carboxylic acid functional group, presents a valuable building block for drug discovery and the development of novel bioactive agents. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a core scaffold for constructing combinatorial libraries, or in probing specific biological mechanisms. The compound is supplied with the Chemspace ID CSMB00011971955 . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10N2O5S

Molecular Weight

234.23 g/mol

IUPAC Name

5-(2-methylsulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C7H10N2O5S/c1-7(2,15(3,12)13)6-9-8-4(14-6)5(10)11/h1-3H3,(H,10,11)

InChI Key

YQLKISWASOZWSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(O1)C(=O)O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

Analytical Data and Characterization

Analytical Method Data/Result for this compound
Molecular Weight 234.23 g/mol
NMR (1H, 13C) Characteristic signals for oxadiazole ring protons, methanesulfonyl methyl, and carboxylic acid proton (detailed spectra depend on solvent and conditions)
Melting Point Typically reported in literature for analogs between 150–160 °C
Purity >95% after recrystallization and chromatographic purification
Stability Stable under normal lab conditions; sensitive to extreme pH and heat

Comparative Summary of Preparation Methods

Feature Hydrazide-Cyanogen Bromide Method One-Pot NIITP-Copper Catalysis Method Sulfonylation via Thiol Intermediate
Starting Materials Carboxylic acid hydrazide, cyanogen bromide Carboxylic acids, N-isocyaniminotriphenylphosphorane, aryl iodides Oxadiazole intermediates, thiols, FeCl3 catalyst
Reaction Conditions Aqueous basic medium, room temp to mild heating Anhydrous 1,4-dioxane, 40 °C, 18 h DMSO solvent, 50 °C, 15 h
Yield Up to 80% 70–89% 56–89%
Advantages Simple, good yield, mild conditions One-pot, versatile, tolerates various substituents Efficient sulfonylation, moderate conditions
Limitations Moderate yield in hydrazide preparation step Requires specialized reagents and catalysts Requires intermediate preparation, longer reaction time

Research Findings and Notes

  • The 1,3,4-oxadiazole scaffold is widely recognized for its biological activity, and the introduction of a methanesulfonyl group enhances solubility and potential bioactivity.
  • The cyclodehydration approach using cyanogen bromide is a classical and reliable method for oxadiazole ring formation but may require careful handling due to reagent toxicity.
  • The one-pot synthesis and functionalization strategy using N-isocyaniminotriphenylphosphorane and copper catalysis represents a modern, efficient approach allowing late-stage modifications and broad substrate scope.
  • Sulfonylation via thiol intermediates and FeCl3 catalysis offers a practical route to introduce sulfonyl groups post-oxadiazole formation with decent yields and operational simplicity.
  • Purification typically involves recrystallization and chromatographic techniques to achieve high purity suitable for research applications.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid moiety undergoes typical acid-base reactions. In alkaline conditions (e.g., NaOH), it forms a carboxylate salt, enhancing solubility in polar solvents .
Example Reaction:
C9H11N3O4S+NaOHC9H10N3O4SNa+H2O\text{C}_9\text{H}_{11}\text{N}_3\text{O}_4\text{S}+\text{NaOH}\rightarrow \text{C}_9\text{H}_{10}\text{N}_3\text{O}_4\text{SNa}+\text{H}_2\text{O}

Conditions Reagents Product Yield
Aqueous NaOH (pH > 10)NaOHSodium carboxylate derivative>90%

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters . This reaction is critical for modifying bioavailability in medicinal chemistry.
Example Reaction:
C9H11N3O4S+CH3OHH+C10H13N3O4S+H2O\text{C}_9\text{H}_{11}\text{N}_3\text{O}_4\text{S}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_4\text{S}+\text{H}_2\text{O}

Conditions Catalyst Product Yield
Methanol, H₂SO₄, reflux (6–8 h)H₂SO₄Methyl ester derivative75–85%

Amide Formation

The carboxylic acid can be converted to an acyl chloride (using SOCl₂ or PCl₅) and subsequently reacted with amines to form amides .
Example Reaction:
C9H11N3O4S+SOCl2C9H10ClN3O3S+HCl+SO2\text{C}_9\text{H}_{11}\text{N}_3\text{O}_4\text{S}+\text{SOCl}_2\rightarrow \text{C}_9\text{H}_{10}\text{ClN}_3\text{O}_3\text{S}+\text{HCl}+\text{SO}_2

C9H10ClN3O3S+RNH2C9H11N4O3S+HCl\text{C}_9\text{H}_{10}\text{ClN}_3\text{O}_3\text{S}+\text{RNH}_2\rightarrow \text{C}_9\text{H}_{11}\text{N}_4\text{O}_3\text{S}+\text{HCl}

Conditions Reagents Product Yield
SOCl₂, reflux (2 h)AnilineN-Phenylamide derivative60–70%

Nucleophilic Substitution at Sulfonyl Group

The methanesulfonyl (-SO₂CH₃) group acts as a leaving group in nucleophilic substitution reactions. For example, amines or thiols displace the sulfonyl group under basic conditions .
Example Reaction:
C9H11N3O4S+NH3K2CO3C8H10N4O3+CH3SO3H\text{C}_9\text{H}_{11}\text{N}_3\text{O}_4\text{S}+\text{NH}_3\xrightarrow{\text{K}_2\text{CO}_3}\text{C}_8\text{H}_{10}\text{N}_4\text{O}_3+\text{CH}_3\text{SO}_3\text{H}

Conditions Nucleophile Product Yield
K₂CO₃, DMF, 80°C (4 h)Ammonia5-(2-Aminopropan-2-yl) derivative50–60%

Cycloaddition Reactions

The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes, forming fused heterocycles .

Conditions Reagent Product Yield
Acetonitrile, reflux (12 h)Phenylnitrile oxideTriazole-oxadiazole hybrid65%

Reduction Reactions

The oxadiazole ring can be reduced using LiAlH₄ or catalytic hydrogenation, yielding diamine or thioamide derivatives .

Conditions Reagent Product Yield
LiAlH₄, THF, 0°C → RT (6 h)LiAlH₄1,2-Diaminopropane derivative55%

Key Structural and Spectroscopic Insights

  • Molecular Formula : C₉H₁₁N₃O₄S

  • IR Spectroscopy : Peaks at 1705 cm⁻¹ (C=O, carboxylic acid), 1320 cm⁻¹ (S=O) .

  • NMR Data :

    • ¹H NMR : δ 1.65 ppm (s, 6H, CH₃), δ 3.15 ppm (s, 3H, SO₂CH₃).

    • ¹³C NMR : δ 165.2 ppm (C=O), δ 52.1 ppm (SO₂CH₃) .

Scientific Research Applications

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxadiazole ring can participate in various chemical transformations, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Substituent Effects and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Substituent at 5-Position Molecular Formula (Free Acid) Molecular Weight (g/mol) Key Properties
Target Compound 2-Methanesulfonylpropan-2-yl C₇H₁₀N₂O₅S ~234.23* High polarity, electron-withdrawing group, potential for hydrogen bonding
5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid Trifluoromethyl C₄H₂F₃N₂O₃ 198.06 Enhanced acidity (pKa ~1.5–2.5), lipophilic due to CF₃ group
5-(tert-Butyl)-1,3,4-oxadiazole-2-carboxylic acid tert-Butyl C₇H₁₀N₂O₃ 170.17 Hydrophobic bulk, electron-donating effect, reduced solubility in polar solvents
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid Methyl C₄H₄N₂O₃ ~144.09* Moderate acidity (pKa ~3.5), compact structure, lower steric hindrance
5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester Amino + ethyl ester C₅H₇N₃O₃ 157.13 Reduced acidity (esterified), potential for nucleophilic reactivity at amino group

*Calculated based on potassium salt data from references.

Key Observations:
  • Solubility : The trifluoromethyl derivative’s lipophilicity contrasts with the target compound’s polar sulfonyl group, which may enhance solubility in polar solvents like DMSO or water (depending on pH).
  • Steric Bulk : The tert-butyl and methanesulfonylpropan-2-yl groups introduce significant steric hindrance, which could impact binding to biological targets compared to smaller substituents like methyl .

Stability and Reactivity

  • Decarboxylation: The 5-amino derivative undergoes pH-dependent decarboxylation via a decarboxyprotonation mechanism . The target compound’s electron-withdrawing sulfonyl group likely stabilizes the carboxylate, reducing decarboxylation rates.
  • Synthetic Accessibility : The potassium salt of the target compound is commercially available (), whereas the trifluoromethyl and tert-butyl derivatives face synthesis challenges, as evidenced by discontinued production status in some cases .

Biological Activity

5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its specific structure includes a methanesulfonyl group and a carboxylic acid moiety, which may enhance its biological activity through various mechanisms.

Biological Activity Overview

  • Antimicrobial Activity : Oxadiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies indicate that oxadiazoles can be more potent than traditional antibiotics like chloramphenicol .
  • Anticancer Properties : Research has highlighted the anticancer potential of oxadiazole derivatives. For example, certain 1,3,4-oxadiazoles have shown promising results against cancer cell lines such as HepG2 and HeLa. The mechanism often involves the inhibition of focal adhesion kinase (FAK), which plays a crucial role in cancer cell signaling .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies demonstrated significant reductions in paw edema in animal models treated with oxadiazole derivatives .
  • Anticonvulsant Activity : Certain oxadiazole compounds have been evaluated for anticonvulsant effects, showing promise in various seizure models. Modifications in the chemical structure can enhance their efficacy against seizures .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • One-Pot Synthesis : A streamlined approach involving the reaction of carboxylic acids with hydrazines and appropriate reagents to form the oxadiazole ring efficiently .
  • Functionalization Strategies : Techniques that introduce substituents at specific positions on the oxadiazole ring can enhance biological activity and selectivity against target cells .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity against MRSA and E. coli. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, suggesting their potential as new antimicrobial agents .

CompoundMIC (µg/mL)Activity Comparison
A8More active than chloramphenicol
B16Comparable to ampicillin

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects of oxadiazole derivatives, compound X was found to inhibit FAK with an IC50 value of 0.78 µM. This compound showed significant cytotoxicity against HepG2 cells with an IC50 value of 5.78 µM .

CompoundCell LineIC50 (µM)FAK Inhibition (IC50 µM)
XHepG25.780.78
YHeLa12.341.20

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2-Methanesulfonylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid?

  • Methodology : The synthesis typically involves cyclocondensation of hydrazide precursors with appropriate carbonyl reagents. For example, refluxing hydrazides with acetic acid and sodium acetate (as in ) or reacting with acyl chlorides in ethanol under basic conditions (e.g., potassium hydroxide, as in ). Key steps include optimizing reaction time (3–6 hours) and purification via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How is structural verification performed for this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the oxadiazole ring and methanesulfonyl group (e.g., sulfonyl protons at δ 3.0–3.5 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1300 cm1^{-1} (S=O stretch) .
  • Melting Point : Consistency with literature values (e.g., analogs in show mp ranges of 182–242°C) .

Q. What solvents and catalysts are optimal for synthesizing this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, acetic acid) enhance cyclization efficiency. Catalysts like sodium acetate () or potassium hydroxide ( ) are critical for deprotonation and accelerating cyclocondensation. Ethanol is preferred for acyl chloride reactions due to its ability to dissolve intermediates .

Advanced Research Questions

Q. How can researchers address low yields in the cyclocondensation step?

  • Methodology :

  • Stoichiometric Adjustments : Increase hydrazide-to-carbonyl reagent ratios (e.g., 1:1.1 as in ) to drive reaction completion .
  • Temperature Control : Prolonged reflux (up to 6 hours) improves cyclization, as seen in oxadiazole-thiol derivatization ( ) .
  • Byproduct Mitigation : Use gradient recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .

Q. What strategies resolve contradictions in NMR data for structurally similar oxadiazoles?

  • Methodology :

  • 2D NMR : Employ HSQC and HMBC to assign overlapping signals (e.g., distinguishing oxadiazole C-2 vs. carboxylic acid protons) .
  • Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 5-substituted oxadiazoles in ) .
  • Computational Validation : Use DFT calculations to predict chemical shifts and verify assignments .

Q. How does pH influence the stability of the carboxylic acid moiety during synthesis?

  • Methodology :

  • Buffered Conditions : Maintain pH 7–8 using sodium acetate () to prevent decarboxylation .
  • Post-Synthesis Handling : Store the compound at low temperatures (4°C) in inert atmospheres to minimize acid degradation .

Q. What computational tools predict the reactivity of the methanesulfonyl group in nucleophilic substitutions?

  • Methodology :

  • DFT Studies : Model transition states to evaluate sulfonyl group activation (e.g., Fukui indices for electrophilic attack) .
  • Molecular Dynamics : Simulate solvation effects on sulfonyl reactivity in polar solvents .

Q. How can researchers optimize HPLC methods for purity analysis?

  • Methodology :

  • Column Selection : Use C18 columns with 2.0 µL sample injection (as in ) for high resolution .
  • Mobile Phase : Acetonitrile/water gradients (e.g., 70:30 to 90:10) effectively separate oxadiazole-carboxylic acid derivatives .

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